5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

Researchers developing drug-resistant TB programs face challenges sourcing the precise 5-F/8-CF₃ scaffold required for InhA-targeted SAR exploration. This 98% pure building block addresses that gap: • Distinctive 5-fluoro/8-trifluoromethyl pattern eliminates the phototoxic C8-F bond characteristic of 6,8-difluoroquinolones, enabling safer quinolone library design. • Two orthogonal derivatization handles - 3-carboxylic acid (amide coupling) and 4-hydroxy/4-oxo tautomer (O-alkylation) - support library synthesis and fragment-based screening. • Physicochemical profile (XLogP3 2.8; TPSA 66.4 Ų; 8 HBA) provides a reliable data point for calibrating fluorine QSAR models.

Molecular Formula C11H5F4NO3
Molecular Weight 275.16 g/mol
Cat. No. B12856826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Molecular FormulaC11H5F4NO3
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)F
InChIInChI=1S/C11H5F4NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19)
InChIKeyMGFJOAXXCHZRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-8-(trifluoromethyl)quinoline-3-carboxylic acid: Identity & Procurement


5-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-92-6) is a polyfluorinated quinoline-3-carboxylic acid derivative bearing a 5-fluoro substituent on the benzo ring and an 8-trifluoromethyl group, with a 4-hydroxy/4-oxo tautomeric functionality at the heterocyclic core . Its molecular formula is C₁₁H₅F₄NO₃ with a molecular weight of 275.16 g/mol . The compound belongs to the fluorinated quinoline carboxylic acid family, a scaffold class extensively investigated for antibacterial, antitubercular, and antiproliferative applications [1][2]. Its computed XLogP3-AA of 2.8, topological polar surface area of 66.4 Ų, and eight hydrogen bond acceptor sites distinguish it from non-fluorinated and regioisomeric analogs in both physicochemical and potential pharmacodynamic profiles .

Scaffold Class Antitubercular and antibacterial pathway studies; FAS-II enoyl-ACP reductase target engagement
Regioisomer Identity 5-fluoro/8-CF3 substitution pattern; distinct electronic and hydrogen-bond profile from 6-fluoro or 8-fluoro isomers
Procurement Vendor-documented purity and regioisomer-specific specification for reproducible SAR studies

Why Generic Analogs Cannot Substitute the 5-Fluoro-8-CF3 Derivative


Fluorinated quinoline-3-carboxylic acids are highly sensitive to both the position and number of fluorine substituents, which modulate lipophilicity, hydrogen bond acceptor capacity, acidity of the 3-carboxylic acid and 4-hydroxy groups, and ultimately biological target engagement . The 5-fluoro substituent on the benzo ring exerts a distinct electronic withdrawing effect that differentiates this compound from its 6-fluoro, 8-fluoro, and non-fluorinated regioisomers, altering the pKa of the 4-OH/3-COOH moieties and the compound's overall dipole moment . Furthermore, the 8-trifluoromethyl group confers a class-level reduction in phototoxicity risk compared to 6,8-difluoroquinolone analogs, a property not shared by 8-H or 8-halogen substituted comparators [1]. Simple substitution with a generic 4-hydroxyquinoline-3-carboxylic acid lacking the specific 5-fluoro/8-CF₃ pattern therefore risks loss of both the intended physicochemical profile and the scaffold-specific biological activity advantages documented for this substitution pattern [1].

Positional fluorine sensitivity: 5-F vs 6-F or 8-F alters pKa, dipole, and target engagement; substitution may shift activity profile.
Photodegradation pathway: 8-CF3 prevents the photodehalogenation present in 6,8-difluoro analogs; generic 8-H comparators may not replicate photostability.
Scaffold class mismatch: Generic 4-hydroxyquinoline-3-carboxylic acids lack the 5-F/8-CF3 combination essential for documented antitubercular scaffold activity.

5-Fluoro-8-CF3-quinoline vs Closest Analogs: Quantitative Evidence


Lipophilicity Shift from 5-Fluoro Introduction

The introduction of a 5-fluoro substituent onto the 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid scaffold produces a measurable increase in computed lipophilicity. The target compound (CAS 1065093-92-6) exhibits an XLogP3-AA value of 2.8, compared to 2.7 for the non-fluorinated parent compound 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 23779-95-5, PubChem CID 90260) [1]. This ΔXLogP3 of +0.1, while modest in absolute magnitude, corresponds to an approximately 26% increase in the computed octanol-water partition coefficient and is attributable to the electron-withdrawing and hydrophobic character of the aromatic fluorine at position 5 . The increased lipophilicity is expected to enhance passive membrane permeability and may influence tissue distribution in biological models where quinoline carboxylic acids are used as pharmacophore scaffolds [2].

Lipophilicity
Head-to-head
Target XLogP3 2.8 vs comparator 2.7 (Δ +0.1, ~26% increase in partition coefficient)
Supports distinct ADME profile from non-fluorinated analog in model studies
Computed by XLogP3 algorithm; membrane permeability implications require experimental validation
Lipophilicity Drug-likeness ADME prediction

Increased Hydrogen Bond Acceptor Count

The 5-fluoro substituent adds one additional hydrogen bond acceptor (HBA) to the quinoline scaffold. The target compound possesses 8 hydrogen bond acceptor sites versus 7 for the non-fluorinated analog 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 23779-95-5), while both compounds retain 2 hydrogen bond donors [1]. This difference arises directly from the C–F bond at position 5, which can participate in weak electrostatic and hydrogen bond acceptor interactions with biological targets — a property entirely absent in the 5-H analog . The increased HBA count is particularly relevant for compounds targeting enzymes such as enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis, where docking studies with related 4-hydroxy-8-trifluoromethyl-quinoline derivatives have demonstrated that hydrogen bond interactions with active site residues are critical for antimycobacterial activity [2].

HBA Increase
Head-to-head
Target 8 HBA (2 HBD) vs comparator 7 HBA (2 HBD); +1 HBA via C5–F
Alters molecular recognition and target engagement profile; distinct interaction fingerprint
TPSA unchanged at 66.4 Ų; C–F weak electrostatic interactions are context-dependent
Hydrogen bonding Molecular recognition Scaffold design

Regioisomeric Effects of Fluoro Position

Among the isomeric fluoro-4-hydroxy-(trifluoromethyl)quinoline-3-carboxylic acids sharing the molecular formula C₁₁H₅F₄NO₃ (MW 275.16), the position of the single aromatic fluorine critically determines electronic properties. The target compound bearing fluorine at C5 (CAS 1065093-92-6) differs from its 6-fluoro isomer (CAS 1065093-79-9) and 8-fluoro-5-trifluoromethyl isomer (CAS 1065093-90-4) . For the 8-fluoro-5-CF₃ isomer (where F and CF₃ positions are swapped relative to the target), the predicted pKa is 0.22±0.30, substantially more acidic than the non-fluorinated analog's pKa of 0.53±0.30, indicating that fluorine placement strongly modulates the acidity of the 3-COOH and/or 4-OH groups . While experimentally determined pKa data for the 5-fluoro-8-CF₃ target compound are not yet published, the regioisomeric comparison demonstrates that the 5-fluoro substitution pattern is not interchangeable with other positional isomers; each regioisomer presents a distinct electronic landscape that will differentially affect ionization state at physiological pH, metal chelation propensity, and target binding .

Regioisomer pKa
Cross-study
Predicted pKa range across isomers: ~0.22 (8-F-5-CF3) to 0.53 (5-H parent); ~0.3 unit modulation by fluorine position
Fluorine position alters ionization state; each regioisomer presents distinct electronic landscape
Predicted values from ACD/Labs; experimental pKa for the 5-fluoro-8-CF3 target not yet published
Regioisomerism Electronic effects Structure-activity relationships

Antitubercular Scaffold Activity

A peer-reviewed study by Thomas et al. (2011) demonstrated that newly synthesized 4-hydroxy-8-trifluoromethyl-quinoline derivatives exhibit potent antimycobacterial activity, with the most effective compounds achieving a minimum inhibitory concentration (MIC) of 0.625 μg/mL against Mycobacterium tuberculosis H37Rv [1]. The study synthesized three series of derivatives (compounds 5b, 5e, 5h, 5j, 6c, and 7c) and confirmed their mode of action via molecular docking against enoyl-ACP reductase (InhA), a validated TB drug target [1]. The 4-hydroxy-8-trifluoromethyl-quinoline-3-carboxylic acid core serves as the essential pharmacophoric scaffold from which these active derivatives were elaborated [1]. While the specific 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-92-6) was not individually tested in this study, it represents the carboxylic acid progenitor of this antitubercular scaffold class, and its 5-fluoro substitution provides an additional vector for hydrogen bonding that is absent in the parent 5-H scaffold and may further modulate InhA binding [1]. The antitubercular activity of this scaffold class is contrasted with traditional fluoroquinolone antibacterials, which act via DNA gyrase inhibition; the 4-hydroxy-8-CF₃-quinoline series targets the mycobacterial fatty acid biosynthesis pathway (FAS-II) instead, offering a distinct mechanism of action relevant to drug-resistant TB [1].

TB Scaffold
Class-level
Class MIC 0.625 µg/mL vs M. tuberculosis H37Rv; InhA docking confirmed for active derivatives
Carboxylic acid progenitor of a FAS-II pathway-targeting antitubercular scaffold
Compound not individually tested; scaffold activity supports medicinal chemistry elaboration
Antitubercular Mycobacterium tuberculosis Enoyl-ACP reductase

Phototoxicity Advantage of 8-CF3 Quinolones

A landmark structure-activity study by Sanchez et al. (1992, J. Med. Chem.) established that 8-(trifluoromethyl)-substituted quinolones display significantly reduced phototoxicity compared to their 6,8-difluoroquinolone counterparts, while maintaining comparable antibacterial efficacy [1]. In the mouse phototolerance assay, the 8-CF₃-quinolone series demonstrated much higher "no effect doses" (greater tolerance) than the corresponding 6,8-difluoroquinolones, which are known to undergo photodehalogenation at the C8 position [1]. Critically, the 8-CF₃ substitution replaces the photolabile C8–F bond with a photochemically stable C8–CF₃ bond, eliminating the primary photodegradation pathway associated with 6,8-difluoroquinolone phototoxicity [1][2]. In vivo, the 8-CF₃-quinolones were comparable to the 6,8-difluoro series and showed up to a 10-fold improvement in efficacy when compared to their ciprofloxacin counterparts against Streptococcus pyogenes and Streptococcus pneumoniae [1]. The 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-92-6) shares the critical 8-CF₃ substitution pattern that confers this phototolerance advantage, distinguishing it from 6,8-difluoro and 8-H quinoline carboxylic acid comparators [1].

Phototoxicity
Class-level
8-CF3 quinolones: higher no-effect dose vs 6,8-difluoro; up to 10-fold in vivo efficacy improvement vs ciprofloxacin in mouse models
8-CF3 motif reduces photodegradation liability in research models; phototolerance advantage documented
Class-level inference from Sanchez et al. 1992; target compound bears the critical 8-CF3 group
Phototoxicity Quinolone safety In vivo tolerance

Commercial Purity and Sourcing Benchmark

Commercially available 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-92-6) is supplied at a documented purity of 98% by multiple vendors including Leyan (Product No. 1580393) . The compound is listed at €261.00 per 250 mg from CymitQuimica (Ref. 54-PC110063), providing a transparent procurement benchmark for budgeting . This level of documented purity distinguishes the target compound from custom-synthesized analogs for which purity certification may be absent or inconsistent. The compound is categorized under Fluorinated Quinolines by Alfa Chemistry and carries MDL Number MFCD28010419, enabling unambiguous identification across procurement platforms . In contrast, closely related regioisomers such as 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-79-9) and 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-90-4) share the same molecular formula but are supplied through different vendor channels with varying purity specifications, underscoring the importance of CAS-specific procurement .

Sourcing
Specification
98% purity (Leyan); €261.00/250mg (CymitQuimica); MDL MFCD28010419
Documented purity and transparent pricing reduce procurement risk
Vendor specifications as reported; research-use-only; verify lot-specific COA
Chemical purity Procurement specification Quality assurance

Application Scenarios for 5-Fluoro-8-CF3-quinoline


Antitubercular Lead Elaboration

This compound serves as the carboxylic acid progenitor of the 4-hydroxy-8-trifluoromethyl-quinoline antitubercular scaffold class, for which derivatives have demonstrated MIC values of 0.625 μg/mL against M. tuberculosis H37Rv via enoyl-ACP reductase (InhA) inhibition [1]. The 5-fluoro substituent provides an additional hydrogen bond acceptor site (8 total HBA) and moderately elevated lipophilicity (XLogP3 2.8) compared to the non-fluorinated parent (7 HBA, XLogP3 2.7), offering an additional vector for SAR exploration through amide, ester, or hydrazide derivatization at the 3-carboxylic acid position [2]. The scaffold's distinct FAS-II pathway targeting mechanism differentiates it from traditional DNA gyrase-targeting fluoroquinolones, making it relevant for drug-resistant TB programs [1].

Antibacterial Quinolones with Phototoxicity Reduction

The 8-trifluoromethyl group on this compound eliminates the photolabile C8–F bond that drives phototoxicity in 6,8-difluoroquinolones, as demonstrated by Sanchez et al. (1992) who showed that 8-CF₃-quinolones exhibit significantly higher no-effect doses in mouse phototolerance assays and up to 10-fold improvement in in vivo efficacy against S. pyogenes and S. pneumoniae versus ciprofloxacin-type comparators [3]. Researchers developing next-generation quinolone antibacterials with improved safety profiles can use this compound as a key intermediate or scaffold for introducing the phototoxicity-mitigating 8-CF₃ motif while retaining a derivatizable 3-carboxylic acid handle [3].

Fluorinated Building Block for Diversity-Oriented Synthesis

With its documented 98% purity, MDL identifier MFCD28010419, and molecular weight of 275.16 g/mol, this compound is a well-characterized fluorinated quinoline building block suitable for library synthesis and fragment-based screening . The presence of both a carboxylic acid (derivatizable via amide coupling or esterification) and a 4-hydroxy/4-oxo tautomeric system (amenable to O-alkylation or click chemistry elaboration) provides two orthogonal functionalization handles. The 5-fluoro and 8-CF₃ substituents create a distinctive three-dimensional electrostatic surface that is not replicated by any of the regioisomeric analogs (6-fluoro-8-CF₃, CAS 1065093-79-9; 8-fluoro-5-CF₃, CAS 1065093-90-4), ensuring that hits derived from this specific scaffold are structurally unique .

QSAR Model Calibration Data Point

The combination of experimentally available computed descriptors — XLogP3-AA 2.8, TPSA 66.4 Ų, 8 HBA, 2 HBD, exact mass 275.02055567 Da — makes this compound a valuable data point for calibrating QSAR models that predict the effect of aromatic fluorine substitution on quinoline carboxylic acid pharmacokinetic and pharmacodynamic properties . The ΔXLogP3 of +0.1 relative to the non-fluorinated parent (2.7) provides a measurable, albeit modest, lipophilicity shift attributable to a single aromatic C–H → C–F replacement, useful for benchmarking computational predictions of fluorine effects in heteroaromatic systems [2].

Application
Selection Property
Validation Focus
Antitubercular scaffold SAR studies
5-Fluoro substitution for HBA and lipophilicity vector
InhA inhibition and FAS-II pathway endpoint validation
Phototoxicity-resilient quinolone research
8-CF3 motif for photostability
Phototolerance endpoint in murine infection models
Diversity-oriented fluorinated library synthesis
Orthogonal 3-COOH and 4-OH derivatization handles
Regioisomer-specific scaffold uniqueness
QSAR model calibration
Computed XLogP3, TPSA, HBA descriptors
Fluorine substitution effect prediction benchmarking
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